molecular formula C18H16BrFN2O3S B2583842 1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole CAS No. 477711-13-0

1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole

Cat. No.: B2583842
CAS No.: 477711-13-0
M. Wt: 439.3
InChI Key: PXLIOCXGRZRCEI-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C18H16BrFN2O3S and its molecular weight is 439.3. The purity is usually 95%.
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Biological Activity

1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse potential biological activities. The compound's structure includes a pyrazole core with a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which may enhance its reactivity and biological efficacy.

  • Molecular Formula : C16H16BrF2N2O2S
  • Molecular Weight : 378.41 g/mol

Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:

  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
  • Analgesic : Potential pain relief properties through modulation of pain pathways.
  • Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Mechanism References
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
AnticancerInhibition of cancer cell proliferation

Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives, it was found that compounds with similar substitutions to this compound exhibited significant inhibition of COX-2 activity. This suggests that the compound may possess similar anti-inflammatory properties.

Study 2: Anticancer Potential

Another research effort focused on the anticancer potential of pyrazole derivatives. While some derivatives showed promising results in inhibiting tumor growth, specific data on the compound remains sparse. However, its structural similarities to active compounds suggest potential effectiveness against certain cancer types.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with other related pyrazole derivatives is essential:

Compound Name Key Features Biological Activity
1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazoleChlorine instead of bromineModerate anti-inflammatory activity
3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazoleEthoxy group instead of propoxyLower solubility, varied bioactivity
5-substituted pyrazolesVarious substituents at position 5Broad range of activities

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIOCXGRZRCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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